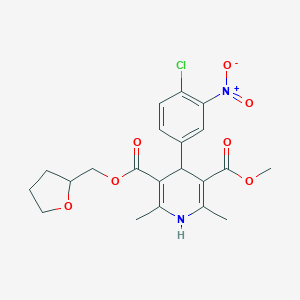
3-Methyl 5-(tetrahydro-2-furanylmethyl) 4-{4-chloro-3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl 5-(tetrahydro-2-furanylmethyl) 4-{4-chloro-3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound that has been widely studied for its potential application in scientific research. It is a complex molecule that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively investigated.
Mécanisme D'action
The mechanism of action of 3-Methyl 5-(tetrahydro-2-furanylmethyl) 4-{4-chloro-3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells, as well as the replication of viruses.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, as well as inhibit the production of inflammatory cytokines. It has also been shown to have a protective effect on the liver, reducing liver damage caused by certain toxins.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Methyl 5-(tetrahydro-2-furanylmethyl) 4-{4-chloro-3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments is its potential as a therapeutic agent for the treatment of cancer and viral infections. However, one limitation is its complex structure, which may make it difficult to synthesize and purify.
Orientations Futures
There are several future directions for the study of 3-Methyl 5-(tetrahydro-2-furanylmethyl) 4-{4-chloro-3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. One direction is the development of new synthetic methods that are more efficient and cost-effective. Another direction is the investigation of its potential as a therapeutic agent for the treatment of other diseases, such as neurodegenerative disorders. Additionally, further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
In conclusion, this compound is a complex molecule that has been extensively studied for its potential application in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 3-Methyl 5-(tetrahydro-2-furanylmethyl) 4-{4-chloro-3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been achieved using several methods. One of the most commonly used methods involves the reaction of 4-chloro-3-nitrobenzaldehyde with 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid in the presence of a base such as triethylamine. The resulting compound is then reacted with tetrahydro-2-furanylmethyl bromide and methyl iodide to yield the final product.
Applications De Recherche Scientifique
3-Methyl 5-(tetrahydro-2-furanylmethyl) 4-{4-chloro-3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been studied for its potential application in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit antitumor, antiviral, and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
Propriétés
Formule moléculaire |
C21H23ClN2O7 |
|---|---|
Poids moléculaire |
450.9 g/mol |
Nom IUPAC |
3-O-methyl 5-O-(oxolan-2-ylmethyl) 4-(4-chloro-3-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H23ClN2O7/c1-11-17(20(25)29-3)19(13-6-7-15(22)16(9-13)24(27)28)18(12(2)23-11)21(26)31-10-14-5-4-8-30-14/h6-7,9,14,19,23H,4-5,8,10H2,1-3H3 |
Clé InChI |
CXORZIXYLGMBKX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC2CCCO2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)OC |
SMILES canonique |
CC1=C(C(C(=C(N1)C)C(=O)OCC2CCCO2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B280451.png)
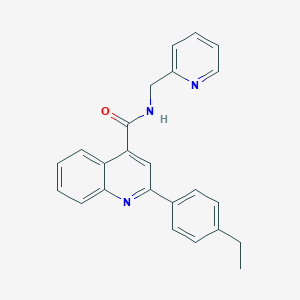
![1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B280453.png)
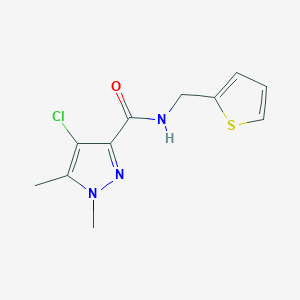
![4-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}morpholine](/img/structure/B280458.png)

![1-(1-Adamantyl)-3-[1-(phenylmethyl)-4-pyrazolyl]urea](/img/structure/B280461.png)
![2-Butyl-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole](/img/structure/B280466.png)
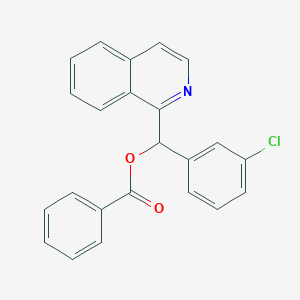
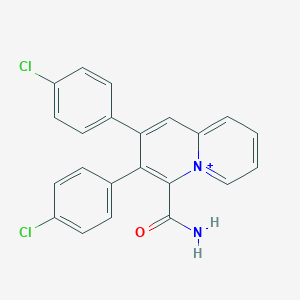

![1-[2-(4-Cyclopentyloxy-3-methoxyphenyl)ethyl]-3-(3,5-dichloropyridin-4-yl)thiourea](/img/structure/B280472.png)
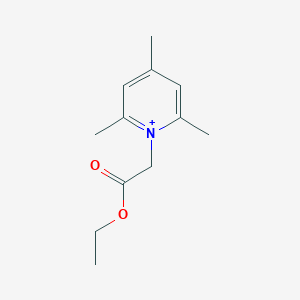
![ethyl 2-(2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-yl)acetate](/img/structure/B280474.png)
